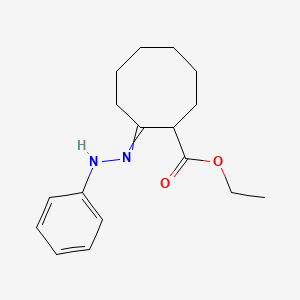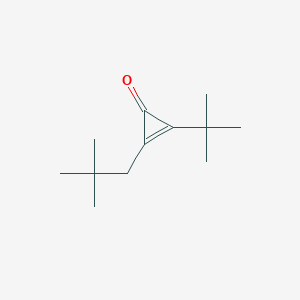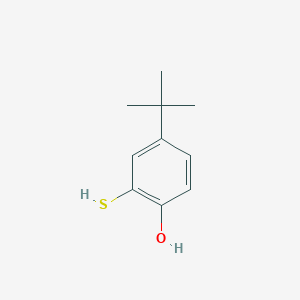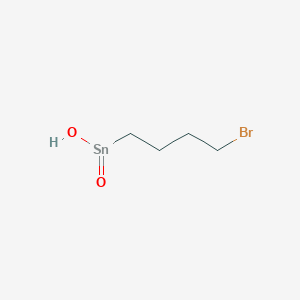
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzyl group, a phenyl group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: Benzyl bromide, phenylacetylene, and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction may involve a palladium-catalyzed coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Purification: The product is usually purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
化学反応の分析
Types of Reactions
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene may have applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1-(2-Benzyl-3-phenylprop-1-en-1-yl)benzene: Lacks the methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-hydroxybenzene: Has a hydroxyl group instead of a methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-chlorobenzene: Has a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and affect the compound’s solubility and interaction with other molecules.
特性
CAS番号 |
61022-48-8 |
|---|---|
分子式 |
C23H22O |
分子量 |
314.4 g/mol |
IUPAC名 |
1-(2-benzyl-3-phenylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-14-12-21(13-15-23)18-22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,18H,16-17H2,1H3 |
InChIキー |
WFPLMXURODDNJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)

![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)



![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
